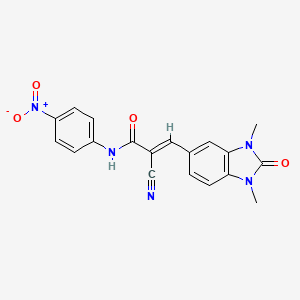

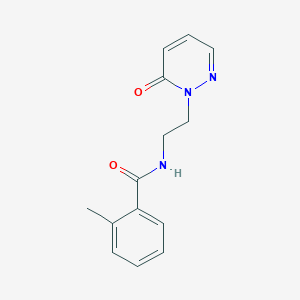

![molecular formula C22H19NO2S B2530169 N-[3-(苯甲酰基)-4,5,6,7-四氢-1-苯并噻吩-2-基]苯甲酰胺 CAS No. 67718-59-6](/img/structure/B2530169.png)

N-[3-(苯甲酰基)-4,5,6,7-四氢-1-苯并噻吩-2-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives, which “N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide” is a part of, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of benzamide, a simpler compound related to “N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide”, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The condensation of benzamide with glyoxal in a molar ratio of 2:1 in polar protic and aprotic solvents can lead to the formation of several compounds . A new, highly efficient, and green solid acid catalyst can be prepared via a two-step procedure and used as an effective reusable catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamide, a simpler compound related to “N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide”, include a molar mass of 121.139 g/mol, an appearance as an off-white solid, a density of 1.341 g/cm3, a melting point of 127 to 130 °C, and a boiling point of 288 °C . It is slightly soluble in water and soluble in many organic solvents .科学研究应用

Antimicrobial Activity

The synthesized compound has been evaluated for its antimicrobial activity against different microorganisms. Specifically, it has been tested against Escherichia coli (a Gram-negative bacterium), Staphylococcus aureus (a Gram-positive bacterium), and Candida albicans (a fungus) . Understanding its effectiveness against these pathogens is crucial for potential therapeutic applications.

Supramolecular Chemistry and Crystallography

Researchers have synthesized and structurally characterized several closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides. These compounds exhibit different modes of supramolecular aggregation. For instance:

Conformational Studies

The fused six-membered ring in these compounds adopts a half-chair conformation . Additionally, some of the compounds exhibit conformational disorder , where the ring is disordered over two sets of atomic sites . Investigating these conformations can provide insights into their stability and reactivity.

Chemical Synthesis and Derivatives

The compound’s synthetic routes and derivatives are of interest. Researchers have prepared various analogs by modifying substituents on the benzamide ring. These derivatives may exhibit distinct properties, making them valuable for drug development or other applications .

作用机制

While the mechanism of action for “N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide” is not explicitly mentioned in the search results, N-substituted benzamides have been shown to induce apoptosis . This process involves cytochrome c release into the cytosol and caspase-9 activation .

安全和危害

Benzamide, a simpler compound related to “N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide”, is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

未来方向

The most promising direction for future research is to develop a synthetic method for hexaazaisowurtzitane derivatives by direct condensation, which are nitratable to CL-20 . These derivatives are precursors to the high-energy compound CL-20, which has been identified as a promising area of research in the pharmaceutical industry .

属性

IUPAC Name |

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2S/c24-20(15-9-3-1-4-10-15)19-17-13-7-8-14-18(17)26-22(19)23-21(25)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBKSSZSAZHZFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(phenylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

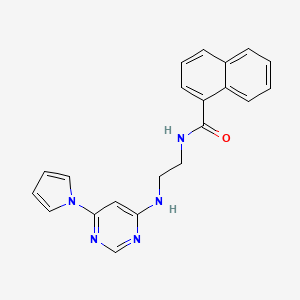

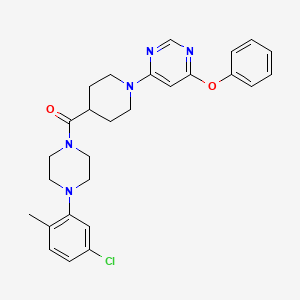

![Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2530086.png)

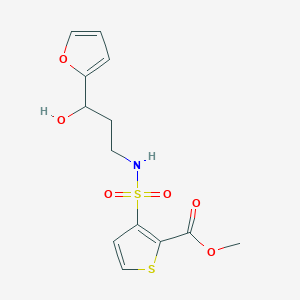

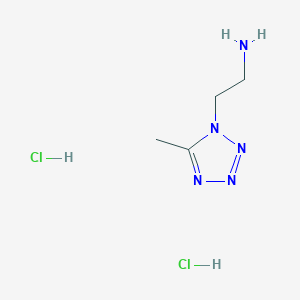

![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530090.png)

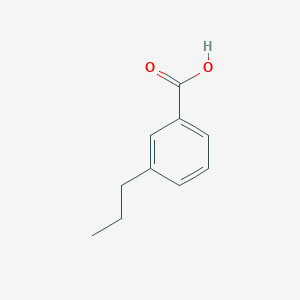

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2530092.png)

![2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2530098.png)

![Methyl 4-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2530099.png)

![6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2530103.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2530107.png)